Pheophorbide b

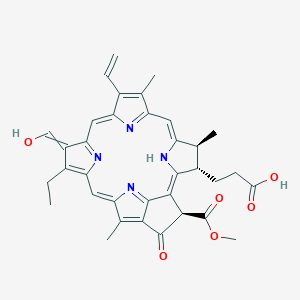

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C35H34N4O6 |

|---|---|

Poids moléculaire |

606.7 g/mol |

Nom IUPAC |

3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoic acid |

InChI |

InChI=1S/C35H34N4O6/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22/h7,11-14,16,20,31,38,40H,1,8-10H2,2-6H3,(H,41,42)/t16-,20-,31+/m0/s1 |

Clé InChI |

KZTYPOGXRFTJBN-UFPZPJHESA-N |

SMILES isomérique |

CCC1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)C |

SMILES canonique |

CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)C |

Synonymes |

pheophorbide b |

Origine du produit |

United States |

Foundational & Exploratory

Isolating Pheophorbide b: A Technical Guide to its Extraction and Purification from Chlorophyll Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of pheophorbide b, a significant degradation product of chlorophyll. This compound and its derivatives are of increasing interest in biomedical research, particularly in photodynamic therapy, due to their photosensitizing properties. This document outlines the chlorophyll degradation pathway leading to this compound, detailed experimental protocols for its isolation and purification, and relevant quantitative and spectroscopic data for its characterization.

The Chlorophyll Degradation Pathway

Chlorophyll, the ubiquitous photosynthetic pigment, undergoes a multi-step degradation process during leaf senescence and in response to environmental stressors. The formation of this compound is an integral part of this pathway. The initial steps involve the enzymatic removal of the magnesium ion and the phytol tail from the chlorophyll molecule.

Recent research has refined the understanding of this pathway, suggesting that the removal of the central magnesium atom to form pheophytin likely precedes the dephytylation step.[1][2][3] The enzyme pheophytinase (PPH) plays a crucial role in hydrolyzing the phytol ester bond of pheophytin to yield pheophorbide.[1][4] While much of the focus has been on the degradation of chlorophyll a, chlorophyll b is typically converted to chlorophyll a before entering the main degradation pathway.[5] this compound can also be formed through the acidification of chlorophyllide b.[6]

Experimental Protocols

The following protocols are synthesized from established methods for the extraction and purification of chlorophyll and its derivatives.

Extraction of Pigments from Plant Material

This protocol describes a general method for extracting chlorophylls and their derivatives from plant tissues.

Materials:

-

Fresh or freeze-dried plant material (e.g., spinach, chlorella)

-

Acetone (80% aqueous solution)[7]

-

Phosphate buffer (2.5 mM, pH 7.8)[7]

-

Centrifuge

-

Spectrophotometer

-

Mortar and pestle or blender

-

Filter paper

Procedure:

-

Homogenize 1 gram of fresh plant material with 5 mL of 80% acetone containing 2.5 mM phosphate buffer using a mortar and pestle or a blender.[7]

-

For dried material, adjust the solvent volume accordingly.

-

Perform the extraction in dim light to prevent photodegradation of the pigments.

-

Centrifuge the homogenate at 2,000 rpm for 10 minutes.[7]

-

Carefully decant and collect the supernatant containing the pigments.

-

Repeat the extraction process with the pellet until it is colorless.

-

Pool the supernatants for further purification.

To inactivate chlorophyllase activity, which can alter the native pigment profile, a brief heat treatment of the plant material (e.g., blanching at 95°C for one minute) or the extract (90°C for 5 minutes) can be performed.[7][8][9]

Purification of this compound by Chromatography

This protocol outlines a general workflow for the chromatographic purification of this compound from the initial pigment extract.

a) Solid-Phase Extraction (SPE):

-

Stationary Phase: C18 silica cartridge.

-

Sample Loading: The crude pigment extract is evaporated to dryness and redissolved in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and aqueous ammonium formate).[10]

-

Elution: A stepwise gradient of increasing organic solvent (e.g., methanol or acetonitrile in water) is used to elute fractions of differing polarity. Pheophorbides are less polar than chlorophylls and will elute with a higher concentration of the organic solvent.

b) High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution system is typically employed. For example, a gradient of acetonitrile in water with a constant concentration of an ion-pairing agent like ammonium formate can be effective.[10]

-

Detection: A photodiode array (PDA) detector is ideal for monitoring the elution of pigments, with specific wavelengths set for chlorophylls and their derivatives (e.g., 430 nm and 655 nm).[10]

-

Fraction Collection: Fractions corresponding to the retention time of this compound are collected.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Solvent | Reference |

| Molecular Formula | C35H34N4O6 | - | [6] |

| Molecular Weight | 606.67 g/mol | - | [6] |

| Absorbance Maxima | 434.9, 525.7, 598.3, 653.5 nm | 100% Acetone | [6] |

| 436, 529, 600, 655 nm | HPLC Eluant | [6] | |

| Molar Extinction Coefficient (ε) | 2.81 x 10^4 L mol⁻¹ cm⁻¹ | 90% Acetone (at 657 nm) | [6] |

Table 2: Comparative Molar Extinction Coefficients of Related Compounds

| Compound | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Wavelength (nm) | Solvent | Reference |

| Pheophorbide a | 44,500 | 667 | Ethanol | [11] |

| 55,200 | 667 | Acetone | [11] | |

| 47,000 | 665 | Acetone | [11] |

Characterization

Confirmation of the isolated compound as this compound is achieved through a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: The absorption spectrum should match the characteristic peaks of this compound, as detailed in Table 1.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, which should correspond to that of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for unambiguous identification.

Conclusion

The isolation of this compound from natural sources is a multi-step process requiring careful extraction and chromatographic purification. The protocols and data presented in this guide provide a solid foundation for researchers to successfully isolate and characterize this photosensitizer for further investigation in drug development and other scientific applications. The increasing interest in chlorophyll derivatives necessitates robust and well-documented methodologies for their isolation and analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A New Chlorophyll Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pheophytin Pheophorbide Hydrolase (Pheophytinase) Is Involved in Chlorophyll Breakdown during Leaf Senescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. sidthomas.net [sidthomas.net]

- 6. epic.awi.de [epic.awi.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pheophorbide a [omlc.org]

Pheophorbide b: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheophorbide b is a tetrapyrrole compound derived from the degradation of chlorophyll b. As a chlorophyll catabolite, it is naturally present in various photosynthetic organisms and materials derived from them. In recent years, pheophorbides and their derivatives have garnered significant interest in the scientific community, particularly in the field of drug development, due to their potent photosensitizing properties. This makes them promising candidates for photodynamic therapy (PDT), a non-invasive cancer treatment modality that utilizes light to activate a photosensitizer, leading to the generation of cytotoxic reactive oxygen species in tumor cells. This technical guide provides a comprehensive overview of the chemical structure of this compound, its natural and laboratory synthesis pathways, and detailed experimental protocols for its preparation and characterization.

Chemical Structure of this compound

This compound is a complex organic molecule with a porphyrin-like macrocycle. It is structurally similar to chlorophyll b, but lacks the central magnesium ion and the phytyl tail. The key structural features include a chlorin ring system (a dihydroporphyrin), a vinyl group, an ethyl group, several methyl groups, a propionic acid side chain, and a characteristic formyl group at the C7 position, which distinguishes it from Pheophorbide a.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₅H₃₄N₄O₆ | --INVALID-LINK-- |

| Molecular Weight | 606.67 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-formyl-3-(methoxycarbonyl)-17,21,26-trimethyl-4-oxo-7,23,24,25-tetraazahexacyclo[18.2.1.1⁵,⁸.1¹⁰,¹³.1¹⁵,¹⁸.0²,⁶]hexacosa-1,5(26),6,8,10,12,14,16,18,20(23)-decaen-22-yl]propanoic acid | --INVALID-LINK-- |

| CAS Number | 20239-99-0 | --INVALID-LINK-- |

| Appearance | Green pigment | --INVALID-LINK-- |

| Boiling Point | 1048.7°C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Density | 1.39 g/cm³ (Predicted) | --INVALID-LINK-- |

Synthesis Pathways

Natural Biosynthesis (Chlorophyll b Degradation)

This compound is a natural product of chlorophyll b catabolism in senescing plant tissues. The degradation pathway is a multi-step enzymatic process that occurs within the chloroplasts. The currently accepted model suggests that the initial steps involve the conversion of chlorophyll b to chlorophyll a, followed by the removal of the central magnesium ion and the phytol tail.[1]

The key enzymatic steps are:

-

Conversion of Chlorophyll b to Chlorophyll a: This is an initial step in the degradation pathway.

-

Demagnesiation: The magnesium ion is removed from the chlorophyll a molecule by a magnesium dechelatase enzyme, yielding pheophytin a.

-

Dephytylation: The phytol tail is cleaved from the pheophytin a molecule by the enzyme chlorophyllase, resulting in pheophorbide a. A similar pathway is presumed for chlorophyll b, where pheophytin b is an intermediate.[2][3]

Laboratory Synthesis

The laboratory synthesis of this compound typically starts with the extraction of chlorophylls from natural sources rich in these pigments, such as spinach or the microalga Spirulina. The process involves a two-step conversion of the extracted chlorophyll b.

-

Step 1: Demagnesiation to form Pheophytin b. The extracted chlorophyll mixture is treated with a dilute acid, such as hydrochloric acid, to remove the central magnesium ion. This step is relatively fast and efficient.

-

Step 2: Dephytylation to form this compound. The phytol tail is removed from the pheophytin b molecule. This can be achieved either by enzymatic hydrolysis using chlorophyllase or by acid-catalyzed hydrolysis, for example, with trifluoroacetic acid.[4]

Experimental Protocols

The following is a synthesized protocol based on common laboratory practices for the extraction and conversion of chlorophylls.

Protocol 1: Extraction of Chlorophylls from Spinach

Materials:

-

Fresh spinach leaves

-

Acetone (80% aqueous solution)

-

Anhydrous sodium sulfate

-

Mortar and pestle

-

Centrifuge and centrifuge tubes

-

Filter paper and funnel

-

Volumetric flask

Procedure:

-

Weigh approximately 10 g of fresh spinach leaves, removing any thick stems.

-

Cut the leaves into small pieces and place them in a mortar.

-

Add a small amount of anhydrous sodium sulfate and 20-30 mL of 80% acetone.

-

Grind the mixture with a pestle until a homogenous green slurry is formed.

-

Transfer the slurry to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.

-

Carefully decant the supernatant into a volumetric flask.

-

Resuspend the pellet in another 20 mL of 80% acetone, vortex, and centrifuge again.

-

Combine the supernatants. Repeat this step until the pellet is colorless.

-

Bring the final volume of the combined supernatant to a known volume (e.g., 100 mL) with 80% acetone. This is the crude chlorophyll extract.

Protocol 2: Conversion of Chlorophyll b to this compound

Materials:

-

Crude chlorophyll extract

-

Hydrochloric acid (HCl), dilute solution (e.g., 5%)

-

Diethyl ether

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Chlorophyllase enzyme solution or Trifluoroacetic acid (TFA)

-

Rotary evaporator

Procedure:

Part A: Demagnesiation to Pheophytin b

-

Transfer the crude chlorophyll extract to a separatory funnel.

-

Add an equal volume of diethyl ether and shake gently to partition the pigments into the ether layer.

-

Add a small volume of 5% HCl to the separatory funnel and shake gently. The color of the solution will change from bright green to an olive-green/brown, indicating the conversion of chlorophylls to pheophytins.

-

Wash the ether layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with distilled water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain a crude mixture of pheophytin a and b.

Part B: Dephytylation to this compound

-

Enzymatic Method:

-

Redissolve the crude pheophytin mixture in a suitable buffer (as recommended for the specific chlorophyllase enzyme).

-

Add the chlorophyllase enzyme solution and incubate at the optimal temperature and time for the enzyme.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the pheophorbides into an organic solvent.

-

-

Acid Hydrolysis Method:

-

A study reported that treating pheophytins with 80% aqueous trifluoroacetic acid can yield the corresponding pheophorbides.[4]

-

Carefully add the TFA solution to the crude pheophytin mixture and stir at room temperature.

-

Monitor the reaction by TLC.

-

Neutralize the reaction mixture and extract the pheophorbides.

-

Protocol 3: Purification of this compound

Materials:

-

Crude this compound mixture

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

-

HPLC system for final purification and analysis (optional)

Procedure:

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude this compound mixture in a minimal amount of the eluting solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect the fractions and monitor them by TLC to identify the fractions containing this compound. This compound is more polar than Pheophorbide a and will elute later.

-

Combine the pure fractions containing this compound and evaporate the solvent.

-

For higher purity, the isolated this compound can be further purified by preparative HPLC.

Quantitative Data and Characterization

Spectroscopic Data

Table 2: UV-Visible Absorption Maxima of this compound

| Solvent | Soret Band (nm) | Q-Bands (nm) | Source |

| Acetone | 434.9 | 525.7, 598.3, 653.5 | --INVALID-LINK-- |

| Diethyl Ether | 432 | 654 | --INVALID-LINK-- |

| HPLC Eluant | 436 | 529, 600, 655 | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

High-resolution mass spectrometry can be used to confirm the elemental composition of this compound. The expected monoisotopic mass is 606.24783 g/mol . Fragmentation analysis by tandem MS (MS/MS) would likely show characteristic losses of the propionic acid side chain, the methyl ester group, and cleavage of the tetrapyrrole ring system.[6]

Conclusion

This compound is a fascinating molecule with significant potential, particularly in the development of new photodynamic therapies. This guide has provided a detailed overview of its chemical structure, natural and synthetic pathways, and protocols for its preparation and characterization. While the laboratory synthesis is achievable from readily available natural sources, further research is needed to optimize reaction conditions for higher yields and to fully characterize the molecule with modern spectroscopic techniques. The information presented here serves as a valuable resource for researchers and scientists working in the fields of natural product chemistry, drug discovery, and cancer therapy.

References

- 1. Design, synthesis and properties of synthetic chlorophyll proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sjsu.edu [sjsu.edu]

- 4. Expression and purification of pheophorbidase, an enzyme catalyzing the formation of pyropheophorbide during chlorophyll degradation: comparison with the native enzyme - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Pheophorbide b: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheophorbide b is a chlorophyll derivative that, along with Pheophorbide a, results from the degradation of chlorophylls, the primary photosynthetic pigments in plants and algae. As a magnesium-free chlorin, this compound possesses unique photophysical properties that make it a compound of significant interest in various scientific and therapeutic fields. Its strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, coupled with its ability to generate reactive oxygen species upon photoirradiation, has positioned it as a promising photosensitizer in photodynamic therapy (PDT) for the treatment of cancer and other diseases. Furthermore, its distinct spectroscopic signature allows for its detection and quantification in various biological and environmental samples, making it a valuable biomarker in metabolic and ecological studies. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its analysis, and a visual representation of a typical workflow for its characterization.

Spectroscopic Data

Table 1: UV-Visible Absorption Data for this compound

| Solvent | Absorption Maxima (λmax, nm) | Reference |

| 100% Acetone | 434.9, 525.7, 598.3, 653.5 | [1] |

| Diethyl ether | 432, 654 | [1] |

| HPLC Eluant | 436, 529, 600, 655 | [1] |

Table 2: Fluorescence Data for this compound

No specific emission maxima for this compound were found in the provided search results. However, it is known to exhibit red fluorescence.[1] For comparison, Pheophorbide a in ethanol has a fluorescence quantum yield of 0.28.[2]

Table 3: Nuclear Magnetic Resonance (NMR) Data for this compound

Detailed ¹H and ¹³C NMR spectral data (chemical shifts and coupling constants) for this compound are not available in the provided search results. The general features of the ¹H NMR spectrum of a pheophorbide would include signals in the aromatic region for the meso-protons, upfield-shifted signals for the inner NH protons due to the ring current effect, and signals corresponding to the various substituents on the macrocycle.[3]

Table 4: Mass Spectrometry (MS) Data for this compound

High-resolution mass spectrometry data, including a detailed fragmentation pattern for this compound, are not available in the provided search results. The molecular formula of this compound is C₃₅H₃₄N₄O₆, with a molecular weight of 606.67 g/mol .[4][5] Mass spectrometry of chlorophyll derivatives often shows fragmentation corresponding to the loss of side chains.[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from established protocols for chlorophyll and porphyrin analysis.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima of this compound in a specific solvent.

Materials:

-

This compound sample

-

Spectrophotometric grade solvent (e.g., 100% acetone, diethyl ether, or chloroform)

-

UV-Vis spectrophotometer with a 1 cm path length quartz cuvette

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the Soret band maximum (around 435 nm) to ensure adherence to the Beer-Lambert law.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 350 nm to 750 nm.

-

Use a spectral bandwidth of 1 nm.

-

-

Blank Measurement: Fill the quartz cuvette with the pure solvent to be used for the sample and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorption.

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the this compound solution before filling it.

-

Place the cuvette with the sample solution in the spectrophotometer.

-

Record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum of this compound.

Materials:

-

This compound sample

-

Spectrophotometric grade solvent

-

Fluorometer with a 1 cm path length quartz cuvette

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to one of the absorption maxima in the Q-band region (e.g., ~655 nm).

-

Set the emission scan range to be from the excitation wavelength +10 nm to 800 nm.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Blank Measurement: Record a spectrum of the pure solvent to identify any Raman scattering peaks or solvent impurities.

-

Sample Measurement:

-

Place the cuvette with the this compound solution in the fluorometer.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission.

-

Correct the spectrum for the instrument's response function if necessary.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Materials:

-

This compound sample (typically 1-10 mg for ¹H, 10-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm) and cap

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, number of scans, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum (often requires a longer acquisition time).

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Acid (e.g., formic acid) for promoting ionization

-

High-resolution mass spectrometer (e.g., ESI-QTOF, MALDI-TOF)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI). The concentration should be in the low µg/mL to ng/mL range.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., spray voltage, capillary temperature for ESI).

-

Set the mass analyzer to scan over an appropriate m/z range (e.g., 100-1000).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass of this compound.

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups and side chains, which can aid in structural confirmation.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the isolation and spectroscopic characterization of this compound from a natural source, such as plant leaves or algae.

This comprehensive guide provides a foundational understanding of the spectroscopic properties of this compound and the methodologies for its analysis. The provided protocols and workflow are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development. Further research is encouraged to obtain and publish detailed NMR and mass spectrometry data for this important molecule.

References

Pheophorbide b for Photodynamic Therapy: A Technical Guide to Photophysical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the photophysical properties of Pheophorbide b, a chlorophyll-derived photosensitizer, and its application in Photodynamic Therapy (PDT). It covers the core mechanisms, cellular interactions, and key experimental protocols relevant to its evaluation as a therapeutic agent.

Introduction to this compound in Photodynamic Therapy

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy malignant cells.[1] this compound is a tetrapyrrole compound derived from chlorophyll b through the removal of the central magnesium ion and the phytol tail.[2] Its strong absorption in the red region of the electromagnetic spectrum, where light penetration through tissue is maximal, makes it a compound of interest for PDT applications.[3] This document outlines the essential photophysical characteristics that underpin its function as a photosensitizer.

Photophysical Characteristics of this compound

The efficacy of a photosensitizer is fundamentally dictated by its photophysical properties. These include its ability to absorb light, transition to an excited triplet state, and efficiently transfer energy to molecular oxygen.

Absorption and Emission Spectra

Like other chlorophyll derivatives, this compound exhibits a characteristic absorption spectrum with an intense Soret band in the blue region (~430-440 nm) and several weaker Q bands in the green to red region (~525-655 nm).[2] The longest-wavelength Q band (Qy) is critical for PDT as it falls within the "phototherapeutic window" (600-800 nm), allowing for deeper tissue penetration.

Quantitative Photophysical Data

The photophysical parameters of this compound are crucial for predicting its PDT efficacy. While extensive data is available for the more commonly studied Pheophorbide a, specific quantum yields for this compound are less reported. The table below summarizes the available data for this compound and includes data for Pheophorbide a for comparative purposes, given its structural similarity and role as a benchmark photosensitizer.

| Parameter | This compound | Pheophorbide a (for comparison) | Solvent |

| Soret Band (nm) | 434.9[2] | 409 - 415[4] | 100% Acetone / Toluene |

| Qy Band (nm) | 653.5[2] | 671 - 677[4] | 100% Acetone / Toluene |

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 2.81 x 10⁴ at 657 nm[2] | ~6.14 x 10⁴ at 665 nm | 90% Acetone / Ether |

| Fluorescence Emission Max (nm) | Data not available | 677, 725[3] | Toluene |

| Fluorescence Quantum Yield (Φf) | Data not available | 0.16[5] | Toluene |

| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available | 0.62 - 0.65[5][6][7] | Toluene / Benzene |

Mechanism of Photodynamic Action

The therapeutic effect of this compound-PDT is initiated by a series of photophysical and photochemical events, leading to the generation of cytotoxic ROS.

Upon absorption of a photon of appropriate energy, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can decay back to the ground state via fluorescence or undergo a process called intersystem crossing (ISC) to a long-lived excited triplet state (T₁). This triplet state is the key intermediate in PDT. It can then transfer its energy to ground-state molecular oxygen (³O₂), a triplet species, to generate highly reactive singlet oxygen (¹O₂), a Type II photochemical process. This singlet oxygen is a potent oxidizing agent that damages cellular components, ultimately leading to cell death.[1]

Cellular Uptake, Localization, and Induced Signaling Pathways

The subcellular localization of a photosensitizer is a critical determinant of the primary targets of photodamage and the subsequent cell death pathways. Unlike Pheophorbide a, which has been observed to accumulate in the nuclei, mitochondria, and lysosomes of cells, studies have shown that this compound is primarily incorporated into the plasma membrane. This distinct localization suggests that the initial photodamage in this compound-PDT will be directed at the cell membrane, potentially triggering different signaling cascades compared to its more-studied counterpart.

PDT-induced cell death can occur through apoptosis, necrosis, or autophagy. The generation of ROS by photosensitizers often leads to mitochondrial damage, even if the PS is not directly localized there. This damage can cause the release of pro-apoptotic factors like cytochrome c into the cytoplasm, initiating a caspase-dependent apoptotic pathway.[8] This involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), leading to the systematic dismantling of the cell.[9][10]

Experimental Protocols

Evaluating the potential of this compound as a photosensitizer requires standardized experimental procedures. Below are detailed protocols for two fundamental assessments.

Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes an indirect method for determining ΦΔ by monitoring the photo-oxidation of a chemical trap, 1,3-diphenylisobenzofuran (DPBF), relative to a standard photosensitizer with a known ΦΔ.

Materials:

-

This compound (Test PS)

-

Reference PS (e.g., Rose Bengal, ΦΔ in DMSO ≈ 0.76)[11]

-

1,3-diphenylisobenzofuran (DPBF)

-

Spectroscopic grade solvent (e.g., DMSO, Toluene)

-

UV-Vis Spectrophotometer

-

Monochromatic light source (e.g., laser or filtered lamp) with a wavelength corresponding to the Qy absorption band of the PS.

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the test PS, reference PS, and DPBF in the chosen solvent. All solutions containing DPBF must be prepared and handled in the dark to prevent premature photobleaching.

-

Sample Preparation: In a quartz cuvette, prepare a solution containing the photosensitizer (test or reference) and DPBF. The concentration of the PS should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength to minimize inner filter effects. The initial DPBF concentration should yield a strong absorbance at its maximum (~415 nm).

-

Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of the sample solution before irradiation. Note the absorbance of DPBF at its maximum.

-

Photobleaching: Irradiate the sample with the monochromatic light source for a set period (e.g., 15-30 seconds). The solution should be stirred continuously during irradiation.

-

Absorbance Monitoring: After each irradiation interval, immediately record the absorption spectrum again, focusing on the decrease in DPBF absorbance.

-

Data Collection: Repeat steps 4 and 5 until the DPBF absorbance has significantly decreased. Perform the same procedure for the reference photosensitizer under identical conditions (light intensity, solvent, initial DPBF concentration).

-

Calculation: The singlet oxygen quantum yield of the test sample (ΦΔ_test) is calculated using the following equation: ΦΔ_test = ΦΔ_ref * (k_test / k_ref) * (I_abs_ref / I_abs_test) Where:

-

ΦΔ_ref is the known quantum yield of the reference PS.

-

k is the slope obtained from plotting the natural logarithm of DPBF absorbance (ln(A/A₀)) versus irradiation time.

-

I_abs is the rate of light absorption, calculated as I₀ * (1 - 10⁻ᴬ), where A is the absorbance of the photosensitizer at the irradiation wavelength.

-

Protocol: Assessment of Cellular Uptake by Fluorescence Microscopy

This protocol provides a method to visualize the uptake and subcellular localization of this compound in cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

This compound

-

Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)

-

Paraformaldehyde (PFA) for cell fixation

-

Mounting medium with DAPI (for nuclear counterstain)

-

Confocal or widefield fluorescence microscope with appropriate filter sets.

-

Glass-bottom dishes or chamber slides for cell culture.

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow for 24 hours to reach ~70% confluency.[12]

-

Photosensitizer Incubation: Prepare a working solution of this compound in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for a desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator.[12]

-

Organelle Staining (Optional): In the last 30 minutes of the PS incubation, add the organelle-specific probe (e.g., MitoTracker) to the medium according to the manufacturer's instructions to co-localize the photosensitizer.

-

Washing: After incubation, remove the medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

-

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing and Mounting: Wash the cells again three times with PBS. Add a drop of mounting medium containing DAPI to the cells and cover with a coverslip.

-

Imaging: Visualize the cells using a fluorescence microscope. Use filter sets appropriate for DAPI (blue channel, nucleus), the organelle tracker (e.g., green channel), and this compound (red channel, emission >650 nm).

-

Analysis: Acquire images from each channel and merge them to determine the subcellular localization of this compound by observing the overlap of the red signal with the signals from the organelle-specific probes or DAPI.

Conclusion

This compound demonstrates key characteristics of a promising photosensitizer for photodynamic therapy, notably its strong light absorption in the tissue-penetrating red spectral region. Its distinct localization in the plasma membrane differentiates it from Pheophorbide a and warrants further investigation into its specific mechanisms of cytotoxicity. While quantitative data on its fluorescence and singlet oxygen generation efficiency remain to be fully elucidated, the established protocols provide a clear pathway for its comprehensive evaluation. Future research should focus on obtaining precise quantum yield measurements for this compound and exploring the downstream signaling consequences of its membrane-targeted photodamage to fully unlock its therapeutic potential.

References

- 1. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epic.awi.de [epic.awi.de]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Pheophorbide a based photodynamic therapy induces apoptosis via mitochondrial-mediated pathway in human uterine carcinosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodynamic therapy of Pheophorbide a inhibits the proliferation of human breast tumour via both caspase-dependent and -independent apoptotic pathways in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Biological Activity of Pheophorbide b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheophorbide b, a chlorophyll derivative, has been a subject of interest in early biomedical research for its potential therapeutic properties. As a natural photosensitizer, its primary mechanism of action often involves photodynamic therapy (PDT), where it is activated by light to produce reactive oxygen species (ROS) that can induce cell death in pathological tissues. Early investigations have also explored its anticancer and anti-inflammatory activities independent of photoactivation. This technical guide provides an in-depth overview of the foundational research on the biological activities of this compound, with a focus on its cytotoxic and anti-inflammatory effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Analysis of Biological Activity

Early research has provided some quantitative data on the biological efficacy of this compound and its derivatives. The following tables summarize the available data, primarily focusing on its inhibitory concentrations (IC50) in various biological assays.

| Compound | Assay | Cell Line / Target | IC50 Value | Light Exposure | Reference |

| This compound | Epstein-Barr Virus (EBV) Activation Inhibition | Raji cells | 4.5 µM | Not specified | [1] |

| Pheophorbide-b methyl ester | Photocytotoxicity | HL60 (promyelocytic leukemia) | Strong photocytotoxicity | 9.6 J/cm² | [2] |

| 13(2)-Hydroxypheophorbide-b methyl ester | Photocytotoxicity | HL60 (promyelocytic leukemia) | Strong photocytotoxicity | 9.6 J/cm² | [2] |

| 15(2)-Methoxylactone pheophorbide-b methyl ester | Photocytotoxicity | HL60 (promyelocytic leukemia) | Strong photocytotoxicity | 9.6 J/cm² | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the experimental protocols that have been employed in early studies to assess the biological activity of pheophorbide compounds. These protocols, while often described for the more extensively studied Pheophorbide a, are directly applicable to the investigation of this compound.

Cytotoxicity and Photocytotoxicity Assays

A common method to evaluate the cytotoxic and photocytotoxic effects of this compound is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

-

Cell Seeding: Plate cells (e.g., HL60, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.

-

Compound Incubation: Treat the cells with varying concentrations of this compound (or its derivatives) and incubate for a specified period (e.g., 4 to 24 hours). For photocytotoxicity, this incubation is performed in the dark.

-

Photoactivation (for Photocytotoxicity): For phototoxicity assessment, wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound. Add fresh medium and irradiate the cells with a light source of a specific wavelength (e.g., 670 nm) and energy dose (e.g., 9.6 J/cm²).

-

Post-Irradiation Incubation: Incubate the cells for a further 24 to 48 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. The viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assays

To determine if cell death is occurring via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Annexin V/PI Staining Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified duration, with or without photoactivation.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Reactive Oxygen Species (ROS) Generation Assay

The production of ROS is a key mechanism in photodynamic therapy. The following protocol using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used.

DCFH-DA Assay Protocol:

-

Cell Treatment: Treat cells with this compound as described in the cytotoxicity protocols.

-

Probe Loading: Incubate the cells with DCFH-DA (e.g., 20 µM) for 30-60 minutes in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Photoactivation: Irradiate the cells with light of the appropriate wavelength and dose.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways activated by this compound are not as extensively documented as those for Pheophorbide a, early research and comparative studies suggest analogous mechanisms, particularly in the context of PDT.

Photodynamic Therapy (PDT) Mechanism

The primary mechanism of action for this compound in PDT involves the generation of cytotoxic reactive oxygen species (ROS).

Caption: General mechanism of this compound-mediated photodynamic therapy.

Upon absorption of light, this compound transitions to an excited singlet state, followed by intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS, which induce oxidative stress and lead to cell death.

Cellular Localization and Apoptosis Induction

A key finding in early research distinguishes the cellular localization of Pheophorbide a and b. While Pheophorbide a is incorporated into various organelles, including mitochondria, sodium this compound has been observed to localize only to the plasma membrane[3]. This suggests a different primary site of action for PDT-induced damage. Damage to the plasma membrane can disrupt cellular integrity and signaling, ultimately leading to apoptosis or necrosis.

The induction of apoptosis is a common outcome of pheophorbide-mediated PDT. While the specific apoptotic pathways triggered by this compound require further elucidation, it is likely to involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, similar to Pheophorbide a.

Caption: Putative apoptotic signaling pathways induced by this compound-PDT.

Conclusion

Early research into the biological activity of this compound has laid the groundwork for its potential as a therapeutic agent, particularly in the realm of photodynamic therapy. While less studied than its counterpart, Pheophorbide a, the available data indicates that this compound and its derivatives possess significant photocytotoxic and other biological activities. Key distinctions, such as its localization to the plasma membrane, suggest unique mechanistic features that warrant further investigation. This technical guide provides a summary of the foundational knowledge, quantitative data, and experimental protocols to aid researchers, scientists, and drug development professionals in the continued exploration of this compound's therapeutic potential. Future research should focus on expanding the quantitative dataset for its anticancer and anti-inflammatory effects across a broader range of models and on elucidating the specific signaling pathways it modulates.

References

Pheophorbide B: A Deep Dive into its Anticancer Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pheophorbide b, a chlorophyll-derived photosensitizer, has garnered interest in the scientific community for its potential applications in cancer therapy, particularly in the context of photodynamic therapy (PDT). This technical guide synthesizes the current understanding of the molecular mechanisms through which this compound exerts its cytotoxic effects on cancer cell lines. It is important to note that while research on this compound is ongoing, a significant portion of the detailed mechanistic studies has been conducted on the closely related compound, pheophorbide a. The scientific literature often suggests analogous mechanisms of action for both compounds, a premise that will be reflected in this guide.

Core Mechanism of Action: Photodynamic Therapy

The primary mechanism of action for this compound in cancer therapy is through photodynamic therapy (PDT). This process involves three key components: the photosensitizer (this compound), light of a specific wavelength, and molecular oxygen.[1] Upon activation by light, the photosensitizer transfers energy to molecular oxygen, leading to the generation of highly reactive oxygen species (ROS), such as singlet oxygen and free radicals.[1][2] These ROS are potent cytotoxic agents that can induce cellular damage and ultimately lead to cell death through various pathways, including apoptosis, necrosis, and autophagy.[2][3]

Cellular Fate: Apoptosis, Autophagy, and Necrosis

This compound-mediated PDT can trigger multiple forms of cell death in cancer cells. The predominant pathway is often dependent on the cell type, the concentration of the photosensitizer, and the light dose.

Apoptosis: A programmed form of cell death, is a common outcome of this compound-PDT. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The generation of ROS can lead to mitochondrial damage, resulting in the release of cytochrome c, which in turn activates a cascade of caspases (such as caspase-3 and -9) that execute the apoptotic program.[1][4] Evidence also points to the involvement of both caspase-dependent and -independent apoptotic pathways.[1]

Autophagy: This is a cellular self-degradation process that can either promote cell survival or contribute to cell death. In the context of pheophorbide-mediated PDT, autophagy has been observed in some cancer cell lines.[5] The interplay between apoptosis and autophagy is complex and can be a determining factor in the therapeutic outcome.

Necrosis: A form of non-programmed cell death, can also occur, particularly at higher concentrations of this compound or higher light doses. Necrotic cell death is characterized by cell swelling and lysis.[3]

Signaling Pathways Modulated by this compound

The cellular response to this compound-PDT is orchestrated by a complex network of signaling pathways. Understanding these pathways is crucial for optimizing therapeutic strategies.

Figure 1: Generalized experimental workflow for studying this compound's effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK1/2 and p38, is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Studies on pheophorbide a have shown that PDT can activate the MAPK pathway, and this activation can contribute to the induction of both apoptosis and autophagy.[5]

c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway is another critical stress-activated signaling cascade. Activation of the JNK pathway has been implicated in pheophorbide a-PDT induced apoptosis and in overcoming multidrug resistance in cancer cells.[1]

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway: The NRF2 pathway is a primary cellular defense mechanism against oxidative stress. Constitutive activation of NRF2 in cancer cells can confer resistance to therapies that rely on ROS generation. Silencing of NRF2 has been shown to enhance the sensitivity of cancer cells to pheophorbide a-based PDT by increasing ROS accumulation.[3][6] This suggests that targeting the NRF2 pathway could be a promising strategy to improve the efficacy of this compound-PDT.

References

- 1. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Sensitivity of Cancer Cells to Pheophorbide a-Based Photodynamic Therapy Is Enhanced by NRF2 Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Sensitivity of Cancer Cells to Pheophorbide a-Based Photodynamic Therapy Is Enhanced by NRF2 Silencing | PLOS One [journals.plos.org]

The Biosynthesis of Pheophorbide b in Higher Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheophorbide b, a chlorophyll catabolite, is a key molecule in the intricate process of chlorophyll degradation in higher plants. This process, essential for nutrient reallocation during leaf senescence and fruit ripening, involves a series of enzymatic steps that dismantle the highly stable chlorophyll-protein complexes within the chloroplasts. Understanding the biosynthesis of this compound not only provides fundamental insights into plant physiology but also opens avenues for applications in agriculture and drug development, owing to the photodynamic properties of pheophorbides. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymes, their regulation, and experimental protocols for their study.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is intrinsically linked to the degradation of chlorophyll b. The primary pathway involves the conversion of chlorophyll b to chlorophyll a, which then enters the main chlorophyll degradation pathway. However, an alternative route involving the direct degradation of chlorophyll b derivatives can also lead to the formation of this compound. The key enzymatic steps are localized within the chloroplasts, specifically associated with the thylakoid membranes and the chloroplast envelope.[1][2]

The main steps leading to the formation of this compound are:

-

Conversion of Chlorophyll b to Chlorophyll a: This is the initial and a crucial regulatory step. It is a two-step process catalyzed by two key enzymes:

-

Chlorophyll b reductase (CBR) , a complex of two proteins, NON-YELLOW COLORING 1 (NYC1) and NYC1-LIKE (NOL) , catalyzes the reduction of the formyl group at the C7 position of chlorophyll b to a hydroxymethyl group, yielding 7-hydroxymethyl chlorophyll a.[3] This reaction requires NADPH.[4]

-

7-hydroxymethyl chlorophyll a reductase (HCAR) then reduces the hydroxymethyl group to a methyl group, completing the conversion to chlorophyll a.

-

-

Dechelation of Magnesium: The central magnesium ion is removed from the chlorophyll a molecule to form pheophytin a. This step is catalyzed by a Mg-dechelatase , with the STAY-GREEN (SGR) protein being a key component of this process.[5][6] The SGR protein is thought to interact with chlorophyll-binding proteins, making the chlorophyll accessible to catabolic enzymes.[5][7]

-

Removal of the Phytol Tail: The long hydrophobic phytol tail is cleaved from pheophytin a by the enzyme pheophytin pheophorbide hydrolase (PPH) , also known as pheophytinase. This hydrolysis reaction yields pheophorbide a.[1][8]

-

Formation of this compound: While the main pathway proceeds through chlorophyll a, this compound can be formed through a parallel pathway. In vitro studies have shown that PPH can also act on pheophytin b (chlorophyll b lacking the central magnesium ion) to produce This compound .[1] This suggests that if chlorophyll b is demetalated before its conversion to chlorophyll a, a direct pathway to this compound exists.

The following diagram illustrates the central biosynthetic pathway leading to this compound.

Quantitative Data

Quantitative kinetic data for the enzymes involved in this compound biosynthesis is crucial for understanding the efficiency and regulation of the pathway. However, comprehensive kinetic parameters, particularly for the 'b' series of substrates, are not extensively documented in the literature. The following table summarizes the available information.

| Enzyme | Substrate | Km | Vmax | Source Organism | Notes |

| Chlorophyll b Reductase (NOL) | Chlorophyll b | N/A | N/A | Arabidopsis thaliana | While the activity has been demonstrated, specific Michaelis-Menten kinetic parameters (Km and Vmax) for chlorophyll b are not readily available in the literature. The enzyme also shows activity towards chlorophyllide b, this compound, and pheophytin b.[9] |

| Pheophytin Pheophorbide Hydrolase (PPH) | Pheophytin a | N/A | N/A | Arabidopsis thaliana | The enzyme exhibits high specificity for pheophytin over chlorophyll.[1] |

| Pheophytin Pheophorbide Hydrolase (PPH) | Pheophytin b | N/A | N/A | Arabidopsis thaliana | PPH has been shown to convert pheophytin b to this compound in vitro, but detailed kinetic parameters have not been reported.[1] |

N/A: Not available in the reviewed literature.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level by both developmental cues (senescence) and environmental signals (light and hormones).

Transcriptional Regulation

The expression of the key genes encoding chlorophyll catabolic enzymes is upregulated during senescence.

-

NYC1 and NOL: The expression of these chlorophyll b reductase genes is induced during leaf senescence.[10]

-

PPH: The gene encoding pheophytin pheophorbide hydrolase is also upregulated during senescence.[1]

-

SGR: The STAY-GREEN gene is a key regulator of chlorophyll degradation, and its expression is induced during senescence.[5]

The following diagram illustrates the transcriptional regulation of the core enzymes.

Hormonal and Light Regulation

Phytohormones play a significant role in orchestrating the senescence program and, consequently, the expression of chlorophyll catabolic genes.

-

Abscisic acid (ABA) and Ethylene: These hormones are known to promote senescence and upregulate the expression of NYC1, NOL, and SGR.[11][12]

-

Cytokinins: These hormones generally delay senescence and can suppress the expression of chlorophyll catabolic genes.

-

Light: Light is a crucial environmental factor. Darkness is a strong inducer of senescence and the expression of chlorophyll degradation genes.[13][14]

Experimental Protocols

Heterologous Expression and Purification of Chlorophyll b Reductase (NYC1/NOL)

This protocol outlines the expression of recombinant NYC1 or NOL in E. coli and subsequent purification.

Workflow Diagram:

Methodology:

-

Gene Cloning: The coding sequence of NYC1 or NOL is cloned into an expression vector such as pGEX (for GST-fusion) or pET (for His-tag fusion).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

For GST-tagged proteins: Apply the clarified lysate to a glutathione-agarose column. Wash the column extensively with the lysis buffer and then elute the fusion protein with a buffer containing reduced glutathione.

-

For His-tagged proteins: Apply the lysate to a Ni-NTA agarose column. Wash the column with a buffer containing a low concentration of imidazole and elute the protein with a buffer containing a higher concentration of imidazole.

-

-

Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

In Vitro Assay for Chlorophyll b Reductase Activity

This assay measures the conversion of chlorophyll b to 7-hydroxymethyl chlorophyll a.

Methodology:

-

Substrate Preparation: Prepare a solution of chlorophyll b in a suitable solvent (e.g., 80% acetone).

-

Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

-

100 mM Tris-HCl buffer, pH 7.5

-

1 mM NADPH

-

Purified recombinant chlorophyll b reductase (NYC1/NOL)

-

Chlorophyll b substrate

-

-

Incubation: Incubate the reaction mixture in the dark at 30°C for a specific time period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an excess of acetone. Extract the pigments into an organic solvent (e.g., diethyl ether or hexane).

-

Analysis: Analyze the extracted pigments by HPLC or spectrophotometry to quantify the formation of 7-hydroxymethyl chlorophyll a.

Purification of Pheophytin Pheophorbide Hydrolase (PPH) from Senescent Leaves

This protocol describes the purification of native PPH from plant tissue.

Methodology:

-

Plant Material: Use senescing leaves of a suitable plant species (e.g., Arabidopsis, spinach).

-

Protein Extraction:

-

Homogenize the leaf tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Filter the homogenate and centrifuge to obtain a crude protein extract.

-

-

Ammonium Sulfate Precipitation: Fractionate the crude extract by ammonium sulfate precipitation to enrich for PPH.

-

Chromatography:

-

Subject the enriched protein fraction to a series of chromatographic steps, which may include:

-

Ion-exchange chromatography (e.g., DEAE-cellulose)

-

Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)

-

Size-exclusion chromatography (e.g., Sephacryl S-200)

-

-

-

Purity Assessment: Monitor the purification process by assaying PPH activity and by analyzing protein fractions using SDS-PAGE.

HPLC Analysis of this compound

This method is for the separation and quantification of this compound from a mixture of chlorophyll derivatives.[15][16][17]

Methodology:

-

Sample Preparation: Extract pigments from the plant tissue or enzymatic assay using a suitable solvent (e.g., 80% acetone).

-

HPLC System: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of a mixture of solvents such as acetonitrile, methanol, and water, often with a modifier like ammonium acetate.

-

Detection: Monitor the elution of pigments using a diode array detector (DAD) or a fluorescence detector. This compound has a characteristic absorption spectrum that can be used for its identification and quantification. Mass spectrometry (MS) can be coupled to the HPLC for definitive identification.

-

Quantification: Quantify this compound by comparing its peak area to that of a known standard.

Conclusion

The biosynthesis of this compound is a critical component of the chlorophyll degradation pathway in higher plants. While the key enzymes and the overall pathway have been elucidated, this technical guide highlights the need for more in-depth quantitative analysis of the enzymatic reactions, particularly concerning the 'b' series of chlorophyll derivatives. The provided protocols offer a foundation for researchers to further investigate the kinetics and regulation of this important metabolic process. A deeper understanding of this compound biosynthesis will not only advance our knowledge of plant senescence but also has the potential to contribute to the development of novel applications in various scientific and industrial fields.

References

- 1. Pheophytin Pheophorbide Hydrolase (Pheophytinase) Is Involved in Chlorophyll Breakdown during Leaf Senescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chlorophyll(ide) b reductase - Wikipedia [en.wikipedia.org]

- 4. Substrate specificity of chlorophyll(ide) b reductase in etioplasts of barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The senescence-induced staygreen protein regulates chlorophyll degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of stay-green (SGR) homologs during chlorophyll degradation in green plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Senescence-Induced Staygreen Protein Regulates Chlorophyll Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Chlorophyll Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. The Divergent Roles of STAYGREEN (SGR) Homologs in Chlorophyll Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phytohormone and Light Regulation of Chlorophyll Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Phytohormone and Light Regulation of Chlorophyll Degradation [frontiersin.org]

- 14. Interplay between Light and Plant Hormones in the Control of Arabidopsis Seedling Chlorophyll Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and Quantification of Metallo–Chlorophyll Complexes in Bright Green Table Olives by High-Performance Liquid Chromatrography–Mass Spectrometry Quadrupole/Time-of-Flight - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. digital.csic.es [digital.csic.es]

Pheophorbide b: An In-Depth Technical Guide to its Stability and Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheophorbide b, a key degradation product of chlorophyll b, is a tetrapyrrole compound of significant interest in various scientific domains, particularly in the development of photosensitizers for photodynamic therapy (PDT). As a derivative of one of the most abundant natural pigments, understanding its stability and degradation pathways is paramount for its application in pharmaceuticals and other fields. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and details its degradation products. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this molecule while ensuring its quality, safety, and efficacy.

Chemical Profile of this compound

This compound is structurally similar to pheophorbide a, with the primary difference being a formyl group at the C7 position in place of a methyl group. This seemingly minor substitution can influence the molecule's electronic properties, and consequently, its stability and photoreactivity.

Stability of this compound

The stability of this compound is a critical parameter influencing its storage, formulation, and therapeutic efficacy. Degradation can be induced by several factors, including light, pH, temperature, and the solvent environment. While comprehensive quantitative data specifically for this compound remains less abundant compared to its 'a' counterpart, general trends can be inferred from studies on chlorophylls and their derivatives. It is generally observed that chlorophyll b and its derivatives exhibit greater thermal stability than chlorophyll a and its derivatives.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a drug substance and identifying potential degradation products. These studies involve exposing the compound to conditions more severe than accelerated stability testing to predict its long-term stability.

Typical Stress Conditions for Forced Degradation Studies:

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl to 1 M HCl, room temperature to 80°C | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH to 1 M NaOH, room temperature to 80°C | To evaluate stability in alkaline environments. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature | To determine susceptibility to oxidative degradation. |

| Thermal Degradation | 40°C to 80°C, solid-state and in solution | To investigate the effect of heat on stability. |

| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) | To assess light sensitivity and potential photodegradation pathways. |

Note: The specific conditions should be optimized for this compound to achieve a target degradation of 5-20%.

Influence of Environmental Factors on this compound Stability

pH: this compound is susceptible to degradation under both acidic and alkaline conditions. The macrocycle can undergo various reactions, including hydrolysis of the ester group and potential alterations to the ring structure.

Temperature: Elevated temperatures can accelerate the degradation of this compound, leading to the formation of various byproducts. The kinetics of thermal degradation are crucial for determining appropriate storage and handling conditions.

Light: As a photosensitizer, this compound is inherently sensitive to light. Photodegradation can lead to the formation of photo-oxidation products, potentially altering its therapeutic efficacy and safety profile. The quantum yield of photodegradation is a key parameter in assessing its photostability.

Solvent: The choice of solvent can significantly impact the stability of this compound. Solvent polarity and the ability to form hydrogen bonds can influence degradation rates and pathways.

This compound Degradation Products

The degradation of this compound can result in a variety of products, depending on the stress conditions applied. Identification and characterization of these products are crucial for understanding the degradation pathways and for ensuring the safety of any potential therapeutic application.

Potential Degradation Pathways:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

-

Oxidation: The porphyrin ring is prone to oxidation, which can lead to ring opening and the formation of various linear tetrapyrroles.

-

Photodegradation: Light exposure can lead to the formation of photo-oxidized products and other complex structures.

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability testing and degradation product analysis.

General Protocol for a Forced Degradation Study of this compound

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, ethanol, DMSO) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the pure compound.

-

Stress Conditions:

-

Acidic: Add an equal volume of 1 M HCl to the this compound solution. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Alkaline: Add an equal volume of 1 M NaOH to the this compound solution. Incubate at 60°C for a specified time.

-

Oxidative: Add 30% H₂O₂ to the this compound solution. Keep at room temperature for a specified time.

-

Thermal: Heat the solid this compound or its solution at 80°C for a specified time.

-

Photolytic: Expose the this compound solution to a calibrated light source as per ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Data Analysis: Quantify the remaining this compound and the formed degradation products. Calculate the percentage degradation and determine the degradation kinetics.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): A validated stability-indicating HPLC method is the cornerstone for separating and quantifying this compound from its degradation products.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often employed for optimal separation.

-

Detection: A photodiode array (PDA) detector is useful for monitoring the chromatograms at multiple wavelengths and for obtaining UV-Vis spectra of the separated peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification and structural elucidation of degradation products. By coupling HPLC with a mass spectrometer, it is possible to obtain the molecular weight and fragmentation patterns of the unknown compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural confirmation of isolated degradation products.

Visualization of Key Processes

Methodological & Application

Application Notes and Protocols for Pheophorbide b Extraction from Marine Algae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheophorbide b, a chlorophyll derivative found in marine algae, is a molecule of growing interest in biomedical research, particularly in the field of photodynamic therapy (PDT). As a photosensitizer, this compound can be activated by light to produce reactive oxygen species (ROS), which can induce localized cell death, offering a targeted approach to cancer therapy and other applications. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from marine algal biomass.

Data Presentation: Pigment Content in Marine Algae

Quantitative data specifically for this compound is limited in the existing literature, with most studies focusing on its precursor, chlorophyll b, and the related derivative, pheophytin b. The following table summarizes the content of chlorophyll b and pheophytin b in various seaweed species, which can serve as an indicator of potential sources for this compound production. The conversion of chlorophyll b to this compound occurs through the enzymatic removal of the magnesium ion and the phytol tail.

| Phylum | Species | Chlorophyll b (mg/100g DW) | Pheophytin b (mg/100g DW) |

| Chlorophyta | Caulerpa lentillifera | 134.3 | 2.5 |

| Chlorophyta | Ulva reticulata | 12.6 | 13.9 |

| Chlorophyta | Ulva australis | 59.9 | 1.1 |

| Chlorophyta | Ulva intestinalis | 47.7 | 0.9 |

| Ochrophyta | Cladosiphon okamuranus | - | - |

| Ochrophyta | Saccharina japonica | - | - |

| Ochrophyta | Sargassum fusiforme | - | - |

| Ochrophyta | Sargassum horneri | - | - |

| Rhodophyta | Chondracanthus tenellus | - | - |

| Rhodophyta | Chondrus ocellatus | - | - |

| Rhodophyta | Gelidium amansii | - | - |